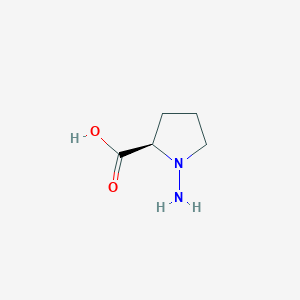
N-Amino-D-Prolin
Übersicht
Beschreibung
N-Amino-D-proline is a derivative of the amino acid proline, where an amino group is attached to the D-enantiomer of proline. Proline itself is unique among the amino acids due to its cyclic structure, which imparts rigidity and restricts its conformational flexibility
Wissenschaftliche Forschungsanwendungen
N-Amino-D-proline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as an enzyme inhibitor, particularly in targeting proteolytic enzymes.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in asymmetric synthesis.
Wirkmechanismus
Target of Action
N-Amino-D-Proline is an isomer of the naturally occurring amino acid, L-Proline . D-amino acids, including D-Proline, have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity
Mode of Action
It’s known that d-proline and its derivatives play a crucial role in protein structure and function, as well as in maintaining cellular redox homeostasis .
Biochemical Pathways
Proline metabolism plays a key role in protein structure/function and maintenance of cellular redox homeostasis . Its catabolism within cells can generate ATP and reactive oxygen species (ROS) . Proline oxidation induces the OxyR regulon of Escherichia coli, Akt pathway in human cells, and the MAPK pathway .
Pharmacokinetics
It’s known that proline and its derivatives have a solubility comparable to ethanol . This suggests that N-Amino-D-Proline might have similar properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Proline metabolism has been linked to new protein synthesis as part of pathogenic processes and impacts the wider metabolic network through its significant role in redox homeostasis . This is particularly clear in cancer proliferation and metastatic outgrowth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Amino-D-Proline. For instance, stress conditions can lead to an increase in proline concentrations in plants . .
Biochemische Analyse
Biochemical Properties
N-Amino-D-proline plays a key role in protein structure and function, and maintenance of cellular redox homeostasis . It is available from dietary sources, generated de novo within cells, and released from protein structures . Its catabolism within cells can generate ATP and reactive oxygen species (ROS) .
Cellular Effects
N-Amino-D-proline can act as a signaling molecule to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression . It has been shown to combat stress conditions in plants . This is concentration-dependent, as while supplementation of exogenous proline was shown to increase stress tolerance, high-doses-induced toxicity in plants .
Temporal Effects in Laboratory Settings
Proline, a related compound, has been shown to have significant roles in new protein synthesis as part of pathogenic processes .
Dosage Effects in Animal Models
Proline, a related compound, has been shown to have significant roles in new protein synthesis as part of pathogenic processes .
Metabolic Pathways
N-Amino-D-proline is involved in the metabolic pathways of proline, a non-essential proteinogenic amino acid . Proline biosynthesis and catabolism are essential processes in disease .
Transport and Distribution
Proline, a related compound, has been shown to be transported back into the nucleus for proper function .
Subcellular Localization
Proline, a related compound, has been shown to be localized in the nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Amino-D-proline can be synthesized through several methods. One common approach involves the reaction of D-proline with an appropriate amine source under controlled conditions. For instance, the reaction can be carried out in an aqueous solution with acetic anhydride as the acetylating agent . The reaction typically requires heating the mixture to temperatures between 50°C and 70°C to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of N-Amino-D-proline may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Amino-D-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Amino-D-proline can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated proline derivatives.
Vergleich Mit ähnlichen Verbindungen
L-Proline: The natural enantiomer of proline, widely used in protein synthesis and as an organocatalyst.
N-Acetyl-D-proline: Another derivative of D-proline, used in medicinal chemistry for its anti-inflammatory properties.
3-Substituted Prolines: These compounds have modifications at the third position of the proline ring, affecting their chemical reactivity and biological activity.
Uniqueness of N-Amino-D-proline: N-Amino-D-proline stands out due to its specific structural modification, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and enzyme inhibitor makes it valuable in both synthetic chemistry and medicinal research .
Eigenschaften
IUPAC Name |
(2R)-1-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCUOMVLTQBZCY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-05-6 | |
| Record name | D-Proline, 1-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-AMINOPROLINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VJL5P9K5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


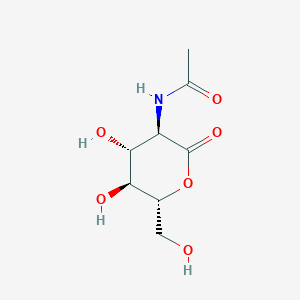
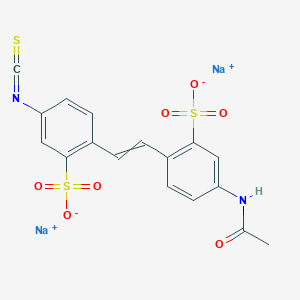
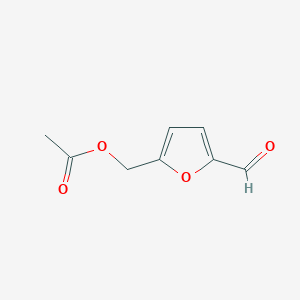
![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
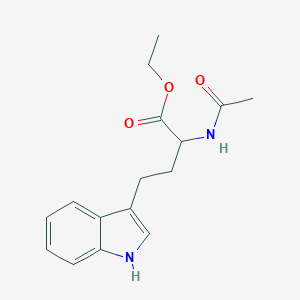
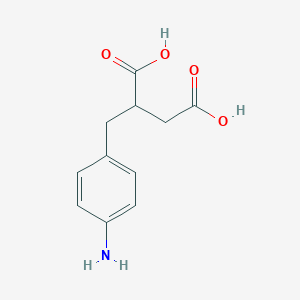


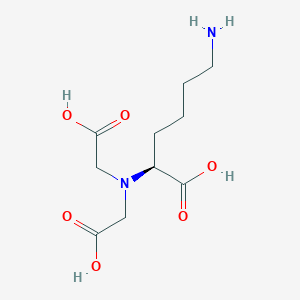
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
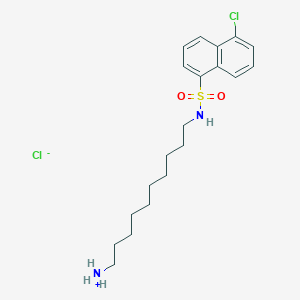

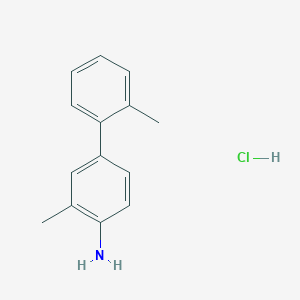
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
